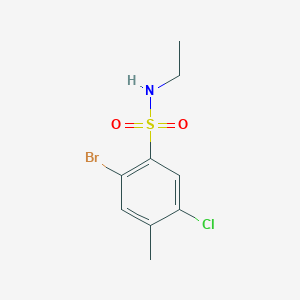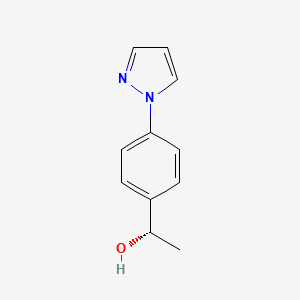
(S)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral compound featuring a pyrazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with a chiral reducing agent. One common method is the reduction of the aldehyde group using a chiral catalyst, such as a chiral oxazaborolidine, in the presence of a borane complex. The reaction is carried out under an inert atmosphere at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC or Dess-Martin periodinane in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base such as pyridine at room temperature.
Major Products
Oxidation: 1-(4-(1H-Pyrazol-1-yl)phenyl)ethanone.
Reduction: 1-(4-(1H-Pyrazol-1-yl)phenyl)ethane.
Substitution: 1-(4-(1H-Pyrazol-1-yl)phenyl)ethyl chloride.
Scientific Research Applications
(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(4-(1H-Pyrazol-1-yl)phenyl)ethanone: The oxidized form of the compound, which lacks the hydroxyl group.
1-(4-(1H-Pyrazol-1-yl)phenyl)ethane: The reduced form of the compound, which lacks the hydroxyl group.
Uniqueness
(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of both a pyrazole ring and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(1S)-1-(4-pyrazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-9,14H,1H3/t9-/m0/s1 |
InChI Key |
KQLMFQUYQFHRSI-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=CC=N2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


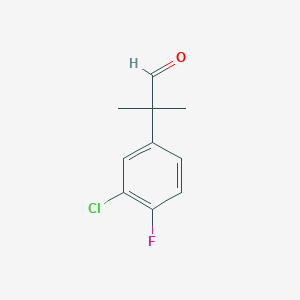
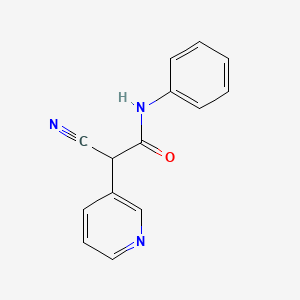
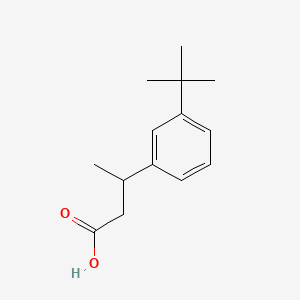
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)
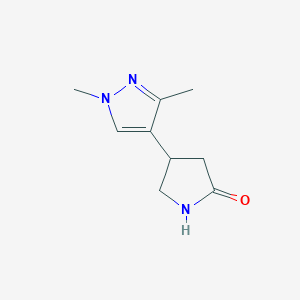
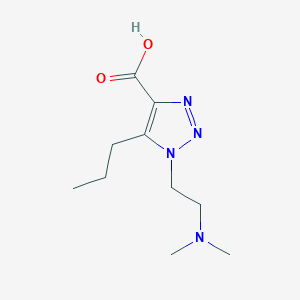
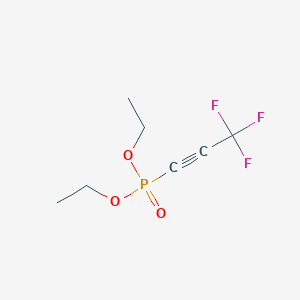
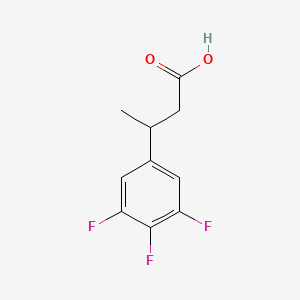
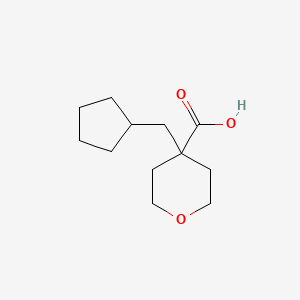
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)
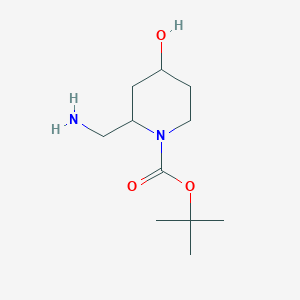

![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
